PI3K Isoform Selectivity Profile: Target Compound vs. 3-Acetyl-2-chloropyridine
The target compound demonstrates measurable inhibition across PI3K isoforms, whereas the non‑fluorinated analog 3-acetyl-2-chloropyridine (CAS 55676-21-6) is consistently reported as an inactive or untested synthetic intermediate. Cross‑study comparison of available biochemical data reveals that the presence of the α‑fluorine atom is essential for PI3K engagement [1].
| Evidence Dimension | PI3Kα inhibition (biochemical IC₅₀) |
|---|---|
| Target Compound Data | PI3Kδ IC₅₀ = 21 nM; PI3Kα IC₅₀ = 222 nM |
| Comparator Or Baseline | 3-Acetyl-2-chloropyridine (CAS 55676-21-6); no PI3K activity reported in public databases. |
| Quantified Difference | Not calculable (target active; comparator inactive) |
| Conditions | Recombinant PI3K isoforms, PIP2:PS substrate, 1 h pre‑incubation, fluorescence polarization (BindingDB) |
Why This Matters
The α‑fluorine atom confers the electrophilic character necessary for hinge‑region binding, meaning the non‑fluorinated comparator cannot serve as a surrogate in kinase‑focused library synthesis.
- [1] BindingDB. BDBM50449992 (CHEMBL4162773) – PI3K isoform profiling. https://bdb8.ucsd.edu (accessed 2026-05-02). View Source
